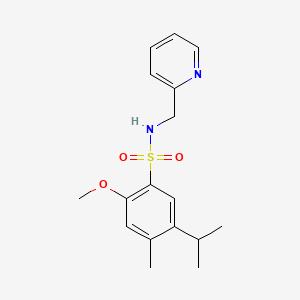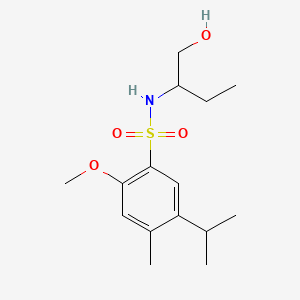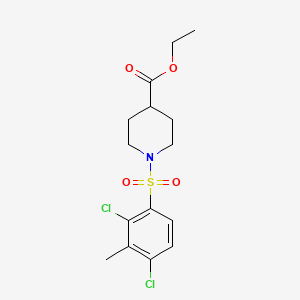amine CAS No. 1206131-29-4](/img/structure/B603099.png)
[(4-Chloro-3-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a chlorinated and methoxylated benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methoxyphenyl)sulfonylamine typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-chloro-3-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The acylated product is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions.
Amination: The final step involves the reaction of the sulfonylated intermediate with 2-hydroxypropylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(4-Chloro-3-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Formation of 4-chloro-3-methoxybenzoic acid.
Reduction: Formation of (4-Chloro-3-methoxyphenyl)sulfanylamine.
Substitution: Formation of (4-Amino-3-methoxyphenyl)sulfonylamine.
科学研究应用
(4-Chloro-3-methoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Chloro-3-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways by binding to receptors or other signaling molecules.
相似化合物的比较
(4-Chloro-3-methoxyphenyl)sulfonylamine can be compared with similar compounds such as:
(4-Chloro-3-methoxyphenyl)sulfonylamine: Similar structure but with a different alkyl chain length.
(4-Chloro-3-methoxyphenyl)sulfonylamine: Another analog with a longer alkyl chain.
(4-Chloro-3-methoxyphenyl)sulfonylamine: An isomer with a branched alkyl chain.
The uniqueness of (4-Chloro-3-methoxyphenyl)sulfonylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
1206131-29-4 |
|---|---|
分子式 |
C10H14ClNO4S |
分子量 |
279.74g/mol |
IUPAC 名称 |
4-chloro-N-(2-hydroxypropyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO4S/c1-7(13)6-12-17(14,15)8-3-4-9(11)10(5-8)16-2/h3-5,7,12-13H,6H2,1-2H3 |
InChI 键 |
BVRIIFJPRWUOBR-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B603018.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)

![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)

amine](/img/structure/B603030.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B603031.png)
![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)

![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)
![2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole](/img/structure/B603038.png)
amine](/img/structure/B603039.png)
